[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate
Overview
Description
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique structural features. It contains an azido group, which is known for its reactivity, and two acetyloxy groups attached to a furanose ring. The benzoate moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the introduction of the azido group. The final step often involves esterification with benzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitrobenzoates, while reduction can produce aminobenzoates.
Scientific Research Applications
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azido group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate involves the reactivity of the azido group, which can participate in click chemistry reactions. The acetyloxy groups can be hydrolyzed to release acetic acid, and the benzoate moiety can interact with various biological targets. The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-2-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-2-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
Uniqueness
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetyloxy and azido groups makes it versatile for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13-,14-,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNMHPVJWQBIY-QFBZGTDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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